1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-
Description
This compound is a spirocyclic derivative featuring a 1-oxa-7-azaspiro[4.5]decane core with a 2-oxo group, 3,6-diphenyl substituents, and a tert-butyl (1,1-dimethylethyl) ester moiety.
Properties
Molecular Formula |
C25H29NO4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
tert-butyl (3S,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C25H29NO4/c1-24(2,3)30-23(28)26-16-10-15-25(21(26)19-13-8-5-9-14-19)17-20(22(27)29-25)18-11-6-4-7-12-18/h4-9,11-14,20-21H,10,15-17H2,1-3H3/t20-,21+,25-/m0/s1 |
InChI Key |
RBLBNLXTGLISRU-BKSPAHHJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2([C@H]1C3=CC=CC=C3)C[C@H](C(=O)O2)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(C(=O)O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 2-oxo-3,6-diphenyl-, 1,1-dimethylethyl ester, (3S,5S,6R)- typically involves multi-step organic reactions. The starting materials often include commercially available precursors, which undergo a series of transformations such as cyclization, esterification, and spirocyclization. The reaction conditions may vary, but common reagents include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 2-oxo-3,6-diphenyl-, 1,1-dimethylethyl ester, (3S,5S,6R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 2-oxo-3,6-diphenyl-, 1,1-dimethylethyl ester, (3S,5S,6R)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutics targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 2-oxo-3,6-diphenyl-, 1,1-dimethylethyl ester, (3S,5S,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity and binding affinity, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related spirocyclic derivatives, focusing on substituents, molecular properties, and applications:
Key Structural and Functional Differences:
Substituent Diversity :
- The target compound ’s 3,6-diphenyl groups enhance lipophilicity compared to simpler analogs like the methyl ester in or the iodine-substituted derivative in . This may improve membrane permeability in drug candidates.
- The tert-butyl ester in the target and provides steric protection for the carboxylic acid, enhancing metabolic stability compared to methyl esters .
Applications :
- Iodine-containing derivatives (e.g., ) are tailored for imaging, while trione scaffolds () target enzyme inhibition. The target compound’s diphenyl groups may favor receptor binding in kinase or GPCR-targeted therapies.
Pharmacological and Industrial Relevance
- Drug Discovery : The spirocyclic core is prevalent in protease inhibitors (e.g., ) and CNS drugs due to its rigidity and bioavailability. The target compound’s diphenyl groups could modulate selectivity for aromatic-binding pockets .
- Intermediate Use : High-purity analogs (e.g., ) highlight the role of such compounds in optimizing synthetic routes for scale-up.
Biological Activity
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 2-oxo-3,6-diphenyl-, 1,1-dimethylethyl ester, designated as (3S,5S,6R)-, is a compound characterized by its unique spirocyclic structure containing both nitrogen and oxygen atoms. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C25H29NO4
- Molecular Weight : 407.5 g/mol
- CAS Number : 405517-50-2
- Canonical SMILES : CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(C(=O)O2)C4=CC=CC=C4
The biological activity of 1-Oxa-7-azaspiro[4.5]decane derivatives is largely attributed to their ability to interact with various biological targets. The compound's spirocyclic framework allows for potential binding to specific receptors or enzymes, which is crucial for modulating biochemical pathways and developing therapeutic agents.
Biological Activity
Research indicates that this compound exhibits promising antitumor activity . A study evaluating the cytotoxic effects of various derivatives against human cancer cell lines found that compounds similar to 1-Oxa-7-azaspiro[4.5]decane demonstrated moderate to potent activity against lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines. Notably:
- Compounds derived from this class showed IC50 values as low as 0.08 µM against MDA-MB-231 cells, indicating strong cytotoxicity .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to 1-Oxa-7-azaspiro[4.5]decane:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 1-Oxa-7-azaspiro[4.5]decane derivative | Spirocyclic structure | Contains phenyl substituent | Moderate to potent antitumor activity |
| 1-Oxa-9-azaspiro[5.5]undecane derivatives | Larger spirocyclic framework | Varies in substituents | Distinct properties affecting reactivity |
Synthesis and Research Findings
The synthesis of 1-Oxa-7-azaspiro[4.5]decane typically involves multi-step organic reactions optimized for yield and efficiency. Recent studies have employed continuous flow reactors to enhance scalability in industrial applications. The intricate design of this compound allows for diverse chemical modifications that can lead to variations in biological activity.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Antitumor Efficacy : In vitro studies showed that the compound effectively inhibited cell proliferation in various cancer cell lines.
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound may induce apoptosis in cancer cells through activation of specific signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
